

Technical Support Center: Impurity Profiling of 5-Methoxy-1-methylindazole

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Compound of Interest

Compound Name: 5-Methoxy-1-methylindazole

CAS No.: 756839-44-8

Cat. No.: B3043156

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Product: **5-Methoxy-1-methylindazole** (5-MMI) Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands) Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

Welcome to the Technical Support Center for **5-Methoxy-1-methylindazole**. This guide addresses the most critical analytical challenge in indazole chemistry: Regioselective Purity.

In the synthesis of 5-MMI (typically via methylation of 5-methoxyindazole), the formation of the thermodynamic N1-methyl isomer is desired. However, the kinetic N2-methyl isomer is a persistent impurity. Because these isomers possess identical molecular weights and similar polarities, they are difficult to distinguish by LC-MS alone. NMR is the definitive tool for structural validation.

This guide is structured as a troubleshooting workflow to help you identify impurities, quantify regioisomers, and ensure your material meets ICH Q3A(R2) standards.

Module 1: The Regioisomer Challenge (N1 vs. N2)

Issue: "I see a split methyl peak in my proton spectrum. How do I know which is the desired product?"

Diagnosis: The methylation of indazoles yields a mixture of N1-methyl (desired) and N2-methyl (impurity). These isomers have distinct electronic environments that shift the methyl protons and the ring carbons.

The Solution: NOE and Carbon Shifts You cannot rely solely on 1D ¹H chemical shifts to assign the structure, as solvent effects (CDCl₃ vs. DMSO-d₆) can invert the relative positions of the methyl peaks. You must use Nuclear Overhauser Effect (NOE) or HMBC correlations.

Protocol: Definitive Isomer Assignment

- Acquire a NOESY or 1D-NOE spectrum.
- Irradiate/Select the N-Methyl peak.
- Observe the response:
 - N1-Methyl (Desired): Shows a strong NOE correlation to H7 (the proton on the benzene ring adjacent to N1).
 - N2-Methyl (Impurity): Shows a strong NOE correlation to H3 (the isolated proton on the pyrazole ring).

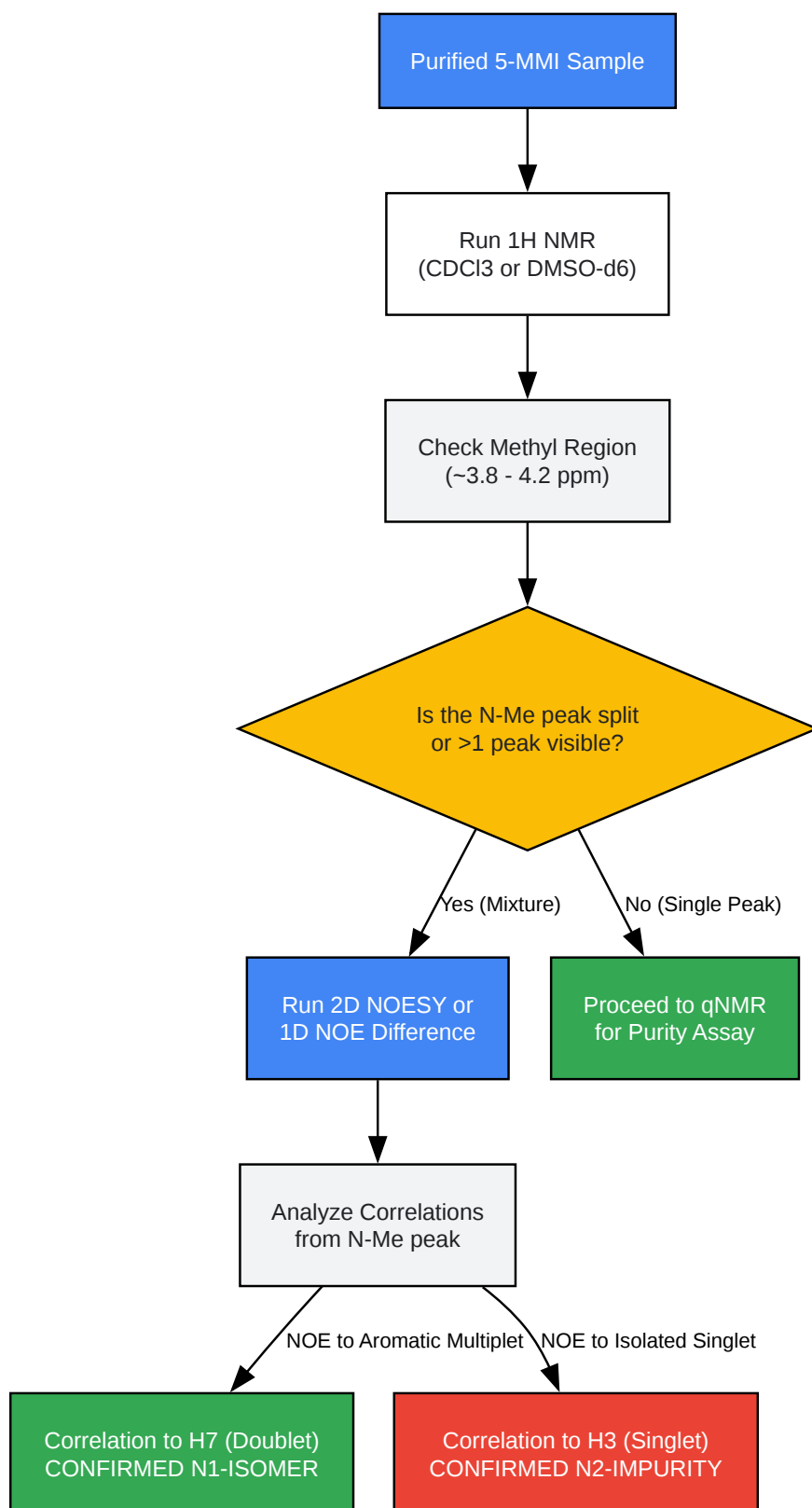
Diagnostic NMR Table: N1 vs. N2 Isomers

Feature	N1-Methyl (Desired)	N2-Methyl (Impurity)	Mechanism/Reasoning
NOE Correlation	Strong NOE to H7	Strong NOE to H3	Spatial proximity (Through-space interaction).
¹³ C Shift (C3)	~ 133 - 136 ppm	~ 120 - 125 ppm	N2-substitution increases electron density at C3, shielding it (Upfield shift) [1].
¹ H Shift (N-Me)	~ 4.00 - 4.05 ppm	~ 4.15 - 4.20 ppm	Solvent dependent. N2-Me is often deshielded due to the "quinoid-like" character of the N2-isomer.
¹⁵ N Shift	N1: ~ -190 ppm	N2: ~ -170 ppm	Nitrogen shielding is highly sensitive to substitution site [2].

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Note: H7 is typically a doublet (or multiplet) due to coupling with H6. H3 is a singlet. This multiplicity difference aids in identifying the NOE target.

Visualization: Isomer Identification Workflow



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Figure 1: Decision tree for distinguishing N1-methyl (product) from N2-methyl (impurity) using NMR.

Module 2: Synthetic Impurities & Residual Solvents

Issue: "I have extra peaks in the aliphatic region. What are they?"

Diagnosis: Aside from the regioisomer, common impurities arise from incomplete reaction or purification solvents.

Troubleshooting Common Contaminants

Impurity Type	Signal Location (1H NMR)	Source/Cause	Remediation
Starting Material (5-Methoxyindazole)	Broad Singlet > 12.0 ppm (NH)	Incomplete methylation. The NH proton is exchangeable and may disappear in presence of D2O.	Recrystallization or Column Chromatography.
Methylating Agent (MeI or DMS)	Singlet ~ 2.16 ppm (MeI) or ~ 3.7 ppm (DMS)	Excess reagent not removed during workup.	High-vacuum drying or wash with aqueous sodium thiosulfate (for MeI).
O-Methylation (Side Product)	Singlet ~ 3.8 - 3.9 ppm	Reaction at the oxygen of the 5-OH tautomer (rare if starting with 5-OMe, common if starting with 5-OH).	Check integration of OMe vs NMe.
Reaction Solvents	DMF: 2.89, 2.96, 8.02 ppm DMSO: 2.62 ppm (in CDCl3)EtOAc: 4.12 (q), 2.05 (s), 1.26 (t)	Inefficient drying.	Extended drying at 40°C under high vacuum.

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Critical Check: The starting material (5-methoxyindazole) exists in a tautomeric equilibrium. The NH signal is the "smoking gun" for unreacted starting material.

Module 3: Quantitative NMR (qNMR) for Purity Assay

Issue: "I need to report the absolute purity for a regulatory dossier. Can I use NMR?"

Answer: Yes. qNMR is often superior to HPLC for 5-MMI because it does not require a response factor correction between the N1 and N2 isomers (which may have different UV extinction coefficients).

Protocol: Internal Standard Method

- Selection of Internal Standard (IS):
 - Use 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).
 - Requirement: The IS peak must not overlap with the 5-MMI aromatic region (6.9 - 8.0 ppm) or methyl groups (3.8 - 4.1 ppm).
- Sample Preparation:
 - Weigh ~10 mg of 5-MMI (accurate to 0.01 mg).
 - Weigh ~5-10 mg of IS (accurate to 0.01 mg).
 - Dissolve both in the same solvent volume (e.g., 0.6 mL DMSO-d6).
- Acquisition Parameters:
 - Relaxation Delay (D1): Must be

(typically 30–60 seconds) to ensure full magnetization recovery.

- Pulse Angle: 90°.
- Scans: 16–32 (sufficient for S/N > 150).
- Calculation:

[1]

- : Integral area
- : Number of protons (e.g., 3 for N-Me, 1 for H3)
- : Molecular Weight
- : Mass weighed
- : Purity (decimal)[1][2]

Module 4: Regulatory Compliance (ICH Guidelines)

Issue: "What are the reporting thresholds for these impurities?"

According to ICH Q3A(R2) [3], impurities in new drug substances must be controlled based on the maximum daily dose.

Reporting Thresholds:

- Reporting: If impurity > 0.05% (or 0.10% depending on dose), it must be reported.[1]
- Identification: If impurity > 0.10%, you must structurally identify it (using the NOE method in Module 1).
- Qualification: If impurity > 0.15%, you must provide biological safety data.

Recommendation: Always integrate the N2-isomer peak separately from the N1-isomer. Do not integrate them as a single "product" peak, as they are chemically distinct entities with potentially different biological activities.

References

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